Pseudopteroxazole
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Overview
Description
Pseudopteroxazole is a member of tetralins. It has a role as a metabolite.
Scientific Research Applications
Antimicrobial Activity and Structure-Activity Relationships
Pseudopteroxazole has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens. A study by McCulloch et al. (2012) found that semi-synthetic pseudopteroxazoles displayed notable antimicrobial activity against a range of Gram-positive bacteria, including Mycobacterium tuberculosis H37Rv. One compound, in particular, was more potent than natural pseudopterosin and this compound, demonstrating equipotent activity against both replicating and non-replicating persistent forms of M. tuberculosis with minimal cytotoxicity (McCulloch, Haltli, Marchbank, & Kerr, 2012).
Synthesis and Derivative Studies
The synthesis of this compound and its derivatives is an area of significant research interest due to their antimicrobial properties. Research by McCulloch et al. (2011) developed one-pot methodologies for the preparation of this compound and novel congeners from natural pseudopterosins. These compounds exhibited potent activity against various Gram-positive pathogens, including Mycobacterium spp. and vancomycin-resistant Enterococcus faecium (McCulloch, Berrué, Haltli, & Kerr, 2011).
Benzothiazines in Synthesis
The role of benzothiazines in the synthesis of this compound has been explored in several studies. Harmata and Hong (2005) described an enantioselective total synthesis of this compound, emphasizing the use of stereoselective processes such as intramolecular addition and Friedel-Crafts alkylation (Harmata & Hong, 2005). Another study by Davidson and Corey (2003) achieved the first enantiospecific total synthesis of this compound, revising its previously assigned stereochemistry (Davidson & Corey, 2003).
Tuberculosis Treatment
This compound has shown promise in the treatment of tuberculosis. Sun et al. (2020) reviewed the progress in the total synthesis of this compound and ileabethoxazole, alkaloids with significant antimicrobial activity against Mycobacterium tuberculosis (Sun, Xu, Wang, & Hu, 2020).
Properties
Molecular Formula |
C21H27NO |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d][1,3]oxazole |
InChI |
InChI=1S/C21H27NO/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,10,12-13,15-16H,6-7,9H2,1-5H3/t12-,13-,15+,16+/m0/s1 |
InChI Key |
HTRVXIUUWGLCAT-WMHQRMGPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C |
SMILES |
CC1CCC2C(CC(C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C |
Synonyms |
pseudopteroxazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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